Cas no 898349-34-3 (N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide structure
898349-34-3 structure
Product Name:N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide
CAS No:898349-34-3
MF:C16H18N2O3
MW:286.325724124908
CID:5481188
Update Time:2025-07-09

N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(3,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide
    • N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide
    • Inchi: 1S/C16H18N2O3/c1-11-8-12(2)10-13(9-11)18-16(20)15(19)17-6-5-14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,19)(H,18,20)
    • InChI Key: BRFMRLZIGPZZCH-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CO1)(=O)C(NC1=CC(C)=CC(C)=C1)=O

N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide Pricemore >>

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Additional information on N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide

Professional Introduction to N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide (CAS No. 898349-34-3)

N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide, a compound with the CAS number 898349-34-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both aromatic and heterocyclic moieties in its molecular framework suggests a unique set of chemical properties that make it a promising candidate for further exploration.

The structural composition of N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide is highly noteworthy. The combination of a dimethylphenyl group and a furan-based side chain introduces a diverse range of interactions that can be exploited for therapeutic purposes. These interactions are not only influenced by the electronic distribution within the molecule but also by steric factors that arise from the spatial arrangement of its substituents. Such features are critical in determining the compound's binding affinity and selectivity towards biological targets.

Recent studies have highlighted the importance of molecules with multifunctional scaffolds in addressing complex diseases. The dual functionality provided by the amide groups in N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide offers a versatile platform for designing drugs that can modulate multiple pathways simultaneously. This concept aligns well with the current trend in drug discovery towards polypharmacicity, which aims to enhance therapeutic efficacy by targeting multiple disease mechanisms.

In the context of medicinal chemistry, the synthesis and optimization of this compound have been influenced by cutting-edge methodologies. Advanced computational techniques, such as molecular modeling and quantum mechanics simulations, have played a pivotal role in predicting and refining its structural features. These tools have enabled researchers to identify key pharmacophoric elements within the molecule, thereby facilitating the design of analogs with improved pharmacological profiles.

The potential applications of N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide extend to various therapeutic areas. Its structural motifs suggest that it may exhibit properties relevant to anti-inflammatory, anti-cancer, and neuroprotective therapies. For instance, the ability of furan derivatives to interact with biological enzymes and receptors has been well-documented in literature. By leveraging these interactions, researchers aim to develop novel compounds that can effectively address unmet medical needs.

One particularly intriguing aspect of this compound is its potential as a scaffold for drug discovery. The presence of both electron-rich and electron-deficient regions within its structure allows it to engage with a wide spectrum of biological targets. This versatility is particularly valuable in the development of targeted therapies, where precise modulation of biological pathways is essential for achieving therapeutic success.

The synthesis of N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide has been refined through iterative optimization processes. Researchers have employed state-of-the-art synthetic strategies to enhance yield and purity while minimizing side reactions. These efforts have resulted in more efficient synthetic routes that are scalable for industrial production. Such advancements are crucial for translating laboratory discoveries into viable pharmaceutical products.

In conclusion, N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide (CAS No. 898349-34-3) stands out as a promising compound in the realm of pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset for ongoing research and development efforts. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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